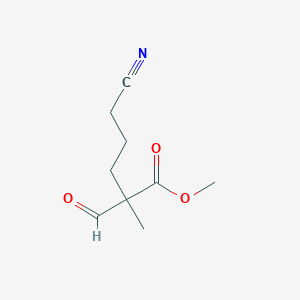![molecular formula C19H23ClO6 B12635339 Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is known for its unique structure, which includes a chlorophenyl group and an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 4-chlorobenzyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently.
化学反应分析
Types of Reactions
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.
Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
科学研究应用
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Catalysis: Used in catalytic reactions to facilitate the formation of specific products.
作用机制
The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
Diethyl Malonate: A commonly used malonic ester in organic synthesis.
Diethyl 2-(4-chlorophenyl)methylidenepropanedioate: A structurally similar compound with a different substitution pattern.
Uniqueness
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is unique due to its specific substitution pattern and the presence of the oxane ring
属性
分子式 |
C19H23ClO6 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate |
InChI |
InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI 键 |
HLSNQCHTMBZIOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


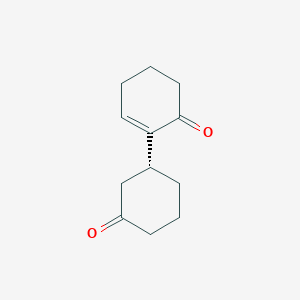
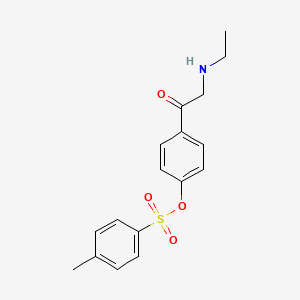

![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
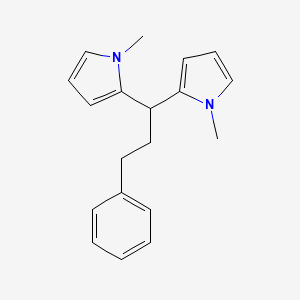

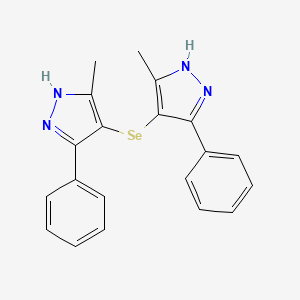

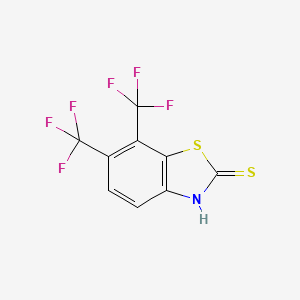
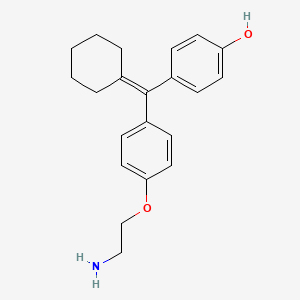
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)


